Cas no 138-55-6 (Picrocrocin)

Picrocrocin 化学的及び物理的性質
名前と識別子
-
- 1-Cyclohexene-1-carboxaldehyde,4-(b-D-glucopyranosyloxy)-2,6,6-trimethyl-,(4R)-
- (4S)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexene-1-carbaldehyde
- (4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde
- PICROCROCIN
- saffron-bitter
- Safranbitter
- Picrocrocine
- (R)-4-(β-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde
- (R)-4-(β-D-glucopyranosiloxy)-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde
- (R)-4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- ON5B022511
- (1R)-4-formyl-3,5,5-trimethylcyclohex-3-en-1-yl beta-D-glucopyranoside
- 4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- C17055
- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-
- HY-N4114
- 1ST15440
- 1-Cyclohexene-1-carboxaldehyde, 4-(ss-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)-
- AKOS027326831
- E80643
- CS-0032123
- AS-79122
- UNII-ON5B022511
- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)-
- PICROCROCIN [MI]
- (R)-2,6,6-trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-ene-1-carbaldehyde
- DTXSID40160450
- (4R)-2,6,6-Trimethyl-4-[(2R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde
- CHEBI:53168
- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-, (R)-
- 138-55-6
- SCHEMBL22180
- AC-34396
- NS00094694
- Saffronbitter
- (4R)-4-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,6,6-TRIMETHYL-1-CYCLOHEXENE-1-CARBOXALDEHYDE
- Q289866
- DTXCID0082941
- (4R)-4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- WMHJCSAICLADIN-WYWSWGBSSA-N
- (4R)-2,6,6-trimethyl-4-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxycyclohexene-1-carbaldehyde
- Picrocrocin
-
- MDL: MFCD09752814
- インチ: 1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1
- InChIKey: WMHJCSAICLADIN-WYWSWGBSSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])C([H])([H])C(C([H])([H])[H])=C(C([H])=O)C(C([H])([H])[H])(C([H])([H])[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 330.16800
- どういたいしつりょう: 330.16785316 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 330.37
- トポロジー分子極性表面積: 116
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 196 ºC (ethyl acetate )
- ふってん: 520.4°Cat760mmHg
- フラッシュポイント: 187.1°C
- 屈折率: 1.561
- ようかいど: 微溶性(24 g/l)(25ºC)、
- PSA: 116.45000
- LogP: -0.49310
- ひせんこうど: D20 -58° (c = 0.6)
Picrocrocin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1097-5mg |
Picrocrocin |
138-55-6 | 95% | 5mg |
$96 | 2022-04-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S83490-5mg |
Picrocrocin |
138-55-6 | 5mg |
¥5798.0 | 2021-09-07 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1097-20mg |
Picrocrocin |
138-55-6 | 98% | 20mg |
$120 | 2023-09-20 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2940-20mg |
Picrocrocin |
138-55-6 | ≥98% | 20mg |
¥2200元 | 2023-09-15 | |
S e l l e c k ZHONG GUO | E0242-5mg |
Picrocrocin |
138-55-6 | 99.98% | 5mg |
¥5970.51 | 2023-09-15 | |
1PlusChem | 1P00189Q-1mg |
1-Cyclohexene-1-carboxaldehyde, 4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)- |
138-55-6 | 99% | 1mg |
$158.00 | 2024-06-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-479341-1mg |
Picrocrocin, |
138-55-6 | 1mg |
¥3384.00 | 2023-09-05 | ||
1PlusChem | 1P00189Q-5mg |
1-Cyclohexene-1-carboxaldehyde, 4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)- |
138-55-6 | 99% | 5mg |
$341.00 | 2024-06-21 | |
Ambeed | A608328-50mg |
(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-ene-1-carbaldehyde |
138-55-6 | 96% | 50mg |
$268.0 | 2025-02-27 | |
Ambeed | A608328-5mg |
(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-ene-1-carbaldehyde |
138-55-6 | 96% | 5mg |
$47.0 | 2025-02-27 |
Picrocrocin 関連文献
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Michael H. Walter,Dieter Strack Nat. Prod. Rep. 2011 28 663
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Madineh Chaharlangi,Hadi Parastar,Akbar Malekpour RSC Adv. 2015 5 26246
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Jianing Mi,Kun-Peng Jia,Aparna Balakrishna,Jian You Wang,Salim Al-Babili Analyst 2019 144 1197
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Jianing Mi,Kun-Peng Jia,Aparna Balakrishna,Jian You Wang,Salim Al-Babili Analyst 2019 144 1197
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Klodian Xhanari,Matja? Fin?gar,Ma?a Knez Hrn?i?,Uro? Maver,?eljko Knez,Bujar Seiti RSC Adv. 2017 7 27299
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K. Tahri,C. Tiebe,M. Bougrini,T. Saidi,N. El Alami El Hassani,N. El Bari,T. Hübert,B. Bouchikhi Anal. Methods 2015 7 10328
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I. M. Heilbron J. Chem. Soc. 1942 79
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Donatella Aiello,Carlo Siciliano,Fabio Mazzotti,Leonardo Di Donna,Constantinos M. Athanassopoulos,Anna Napoli RSC Adv. 2018 8 36104
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Vijaya Lakshmi Bodiga,Madhukar Rao Kudle,Praveen Kumar Vemuri,Sreedhar Bodiga New J. Chem. 2021 45 2589
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10. Saffron extract (Safr'Inside?) improves anxiety related behaviour in a mouse model of low-grade inflammation through the modulation of the microbiota and gut derived metabolitesMatthew G. Pontifex,Emily Connell,Gwenaelle Le Gall,Line Pourtau,David Gaudout,Cristina Angeloni,Lorenzo Zallocco,Maurizio Ronci,Laura Giusti,Michael Müller,David Vauzour Food Funct. 2022 13 12219
Picrocrocinに関する追加情報
Professional Introduction to Picrocrocin (CAS No. 138-55-6)
Picrocrocin, a naturally occurring compound with the chemical name 4-hydroxy-3-methoxy-2-(2-furyl)phenyl ethanone, is a derivative of phenylpropanoids and is commonly found in various plants, particularly in the genus Delphinium. This compound is widely recognized for its distinctive flavor and aroma, which are often associated with the bitter taste of certain edible flowers and herbs. With a CAS number of 138-55-6, picrocrocin has garnered significant attention in the field of natural product chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
The molecular structure of picrocrocin consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a furyl group, which contributes to its complex chemical behavior. The presence of these functional groups makes picrocrocin a versatile compound that can interact with various biological targets. Recent studies have highlighted the potential of picrocrocin as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a promising candidate for further pharmacological exploration.
In the realm of natural product research, picrocrocin has been extensively studied for its role in plant defense mechanisms. The compound's ability to act as a natural pesticide and herbivore deterrent has been documented in several species of Delphinium. This natural defense mechanism has sparked interest in developing picrocrocin-based agrochemicals that could offer sustainable alternatives to synthetic pesticides. The compound's stability under various environmental conditions also makes it an attractive candidate for industrial applications.
Recent advancements in analytical chemistry have enabled more precise identification and quantification of picrocrocin in complex matrices. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental in characterizing the compound's degradation products and metabolites. These analytical methods have not only enhanced our understanding of picrocrocin's chemical behavior but also provided insights into its potential pharmacokinetic properties.
The pharmacological potential of picrocrocin has been further explored through preclinical studies. Research indicates that picrocrocin exhibits significant anti-inflammatory effects by modulating key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies have shown that picrocrocin possesses antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders. These findings have prompted further investigation into the development of picrocrocin-based therapeutics for chronic inflammatory conditions.
In the context of traditional medicine, picrocrocin has been used for centuries due to its perceived health benefits. Traditional herbal remedies containing Delphinium species have been employed to treat various ailments, including pain and inflammation. Modern scientific research has begun to validate these traditional uses by uncovering the mechanistic basis behind picrocrocin's therapeutic effects. This convergence of traditional knowledge and contemporary scientific inquiry underscores the importance of natural products in drug discovery.
The synthesis of picrocrocin has also been a subject of interest in synthetic organic chemistry. Researchers have developed efficient synthetic routes that allow for the scalable production of this compound. These synthetic methods not only provide researchers with a reliable source of picrocrocin but also enable modifications to its structure, leading to the development of novel derivatives with enhanced biological activity. The versatility of these synthetic approaches has opened new avenues for exploring the pharmacological potential of related compounds.
The role of picrocrocin in plant signaling pathways has recently come under scrutiny. Studies suggest that picrocrocin may play a role in mediating stress responses in plants, including resistance to pathogens and abiotic stressors. Understanding these signaling pathways could provide valuable insights into developing crops with enhanced resilience to environmental challenges. This area of research holds promise for both agricultural science and pharmaceutical development.
The safety profile of picrocrocin has been evaluated through toxicological studies, which have demonstrated its low toxicity at relevant concentrations. However, further research is needed to fully assess its long-term effects and potential side effects. Collaborative efforts between academia and industry are essential to ensure that picrocrocin-based products are safe and effective for human use. Regulatory agencies will play a crucial role in overseeing the clinical development and commercialization of these novel therapeutics.
In conclusion, picrocrocin (CAS No. 138-55-6) is a multifaceted compound with significant potential in natural product chemistry, pharmaceutical research, and agricultural science. Its unique structural properties, coupled with its diverse biological activities, make it a compelling subject for further investigation. As research continues to uncover new applications for this compound, it is likely that picrocrocin will play an increasingly important role in addressing global health challenges.

